molecular formula C9H8F2O3 B2537850 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid CAS No. 1558274-26-2

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

Cat. No.: B2537850
CAS No.: 1558274-26-2
M. Wt: 202.157
InChI Key: LQBDBXIFSVFDTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). Another method includes the reaction of 2-((phenylthio)methyl)benzoic acid with hydrogen fluoride to produce the corresponding benzoic acid derivative, which is then reacted with sulfur difluoride to yield 3,4-difluoro-2-((phenylthio)methyl)benzoic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be adapted for large-scale production. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

    Amide Formation: Involves amines and coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Esterification: Produces esters.

    Amide Formation: Produces amides.

    Electrophilic Aromatic Substitution: Produces substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is not well-documented. similar compounds have been shown to interact with specific molecular targets and pathways. For instance, the presence of fluorine atoms can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The methoxy group can also influence the compound’s binding affinity to certain receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is unique due to the presence of both difluoro and methoxy substituents on the aromatic ring, which significantly influence its chemical reactivity and potential biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-(3,4-difluoro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9-5(4-7(12)13)2-3-6(10)8(9)11/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBDBXIFSVFDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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